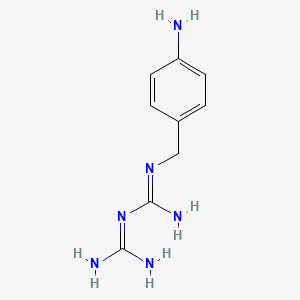

N-(4-Aminobenzyl)biguanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-Aminobenzyl)biguanide” is a chemical compound with the molecular formula C9H14N6 . It has a molecular weight of 206.25 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for “N-(4-Aminobenzyl)biguanide” is 1S/C9H14N6/c10-7-3-1-6 (2-4-7)5-14-9 (13)15-8 (11)12/h1-4H,5,10H2, (H6,11,12,13,14,15) . This indicates the presence of a benzene ring attached to a biguanide group.Physical And Chemical Properties Analysis

“N-(4-Aminobenzyl)biguanide” is a white to yellow solid . It has a molecular weight of 206.25 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación

Life Science Research

“N-(4-Aminobenzyl)biguanide” has been used in various areas of life science research . The compound’s unique properties make it suitable for studying biological processes and phenomena. It can be used in experiments involving cellular and molecular biology, genetics, biochemistry, and more .

Material Science Research

This compound also finds its application in material science research . It can be used in the synthesis of new materials, studying their properties, and understanding their interactions with other substances .

Chemical Synthesis

“N-(4-Aminobenzyl)biguanide” plays a crucial role in chemical synthesis . It can act as a reagent or catalyst in various chemical reactions, contributing to the synthesis of complex molecules .

Chromatography

In the field of chromatography, “N-(4-Aminobenzyl)biguanide” can be used as a stationary phase or a mobile phase component . It can help in the separation, identification, and quantification of components in a mixture .

Analytical Research

“N-(4-Aminobenzyl)biguanide” is also used in analytical research . It can be used in various analytical techniques such as spectroscopy, mass spectrometry, and more to analyze and characterize different substances .

Antineoplastic Activity

Recent research suggests that “N-(4-Aminobenzyl)biguanide” or related biguanides may have antineoplastic activity . These compounds may exploit specific metabolic vulnerabilities of transformed cells by acting on them directly, or may act by indirect mechanisms that involve alterations of the host environment .

Metabolic Therapies

There is renewed interest in treatments that modulate metabolism to limit neoplastic growth . Biguanides, including “N-(4-Aminobenzyl)biguanide”, induce energetic stress by inhibition of oxidative phosphorylation . This property is being explored for potential applications in cancer treatment or prevention .

Mecanismo De Acción

While the specific mechanism of action for “N-(4-Aminobenzyl)biguanide” is not available, biguanides in general are known for their antidiabetic and anticancer properties . They are believed to inhibit mitochondrial complex I, inducing energy stress and activating compensatory responses mediated by energy sensors .

Propiedades

IUPAC Name |

2-[(4-aminophenyl)methyl]-1-(diaminomethylidene)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6/c10-7-3-1-6(2-4-7)5-14-9(13)15-8(11)12/h1-4H,5,10H2,(H6,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOZCPLGVMQJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminobenzyl)biguanide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

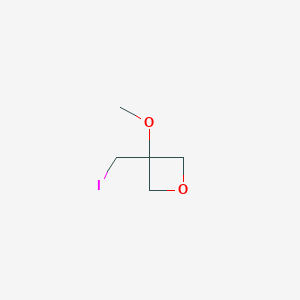

![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)

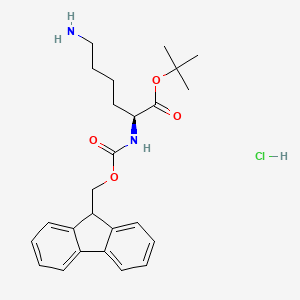

![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)

![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)

![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)

![tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate](/img/structure/B6300545.png)

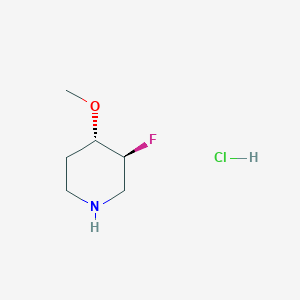

![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)

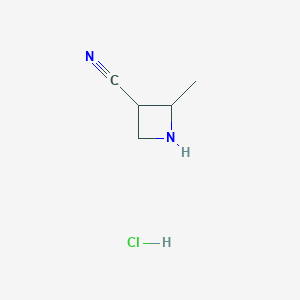

![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)